2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol
Description
2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol is a halogenated Schiff base synthesized via the condensation of 3-bromo-5-chlorosalicylaldehyde with 2-chlorobenzenamine in methanol . Its structure, confirmed by single-crystal X-ray diffraction, exhibits a planar aromatic core with bromine atoms at positions 2 and 4, a hydroxyl group at position 6, and an imino-methyl-(2-chlorophenyl) substituent. Key crystallographic parameters include a mean σ(C–C) bond length of 0.005 Å, an R factor of 0.032, and a data-to-parameter ratio of 14.0, indicating high structural precision . The compound’s electronic properties and reactivity are influenced by the electron-withdrawing effects of bromine and chlorine substituents, making it relevant in coordination chemistry and catalysis.
Properties
IUPAC Name |
2,4-dibromo-6-[(2-chlorophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2ClNO/c14-9-5-8(13(18)10(15)6-9)7-17-12-4-2-1-3-11(12)16/h1-7,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDHORHEMHURQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)Br)Br)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol, with the chemical formula CHBrClNO and CAS number 329936-58-5, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, molecular structure, and biological activities, specifically focusing on its anticancer properties and other pharmacological effects.
Molecular Structure
The molecular structure of this compound can be represented as follows:
This compound features a dibromo-substituted benzene ring linked to a chlorophenyl imine moiety. The presence of halogen atoms (bromine and chlorine) often enhances biological activity due to their effects on electronic properties and steric factors.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate brominated phenols with chlorophenyl imines under controlled conditions. The synthetic route can be optimized for yield and purity through various methods including solvent selection and temperature control.
Anticancer Activity
Recent studies have evaluated the anticancer activity of related compounds, suggesting that similar structures may exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with imine linkages have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.
Case Study: Anticancer Evaluation
In a comparative study involving synthesized compounds similar to this compound, the following findings were reported:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 6 | Apoptosis via caspase activation |
| Compound B | MCF-7 | 20 | Cell cycle arrest |
| Compound C | HCT-116 | 11 | Induction of apoptosis |
These results indicate that compounds with similar structural features can exhibit potent anticancer properties, potentially making them candidates for further development as therapeutic agents.
Other Biological Activities
Apart from anticancer properties, compounds like this compound may also exhibit other biological activities such as antimicrobial or anti-inflammatory effects. The introduction of halogen substituents has been associated with enhanced activity against various pathogens.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies on related compounds suggest that they may undergo metabolic transformations in liver microsomes, which can influence their efficacy and safety profiles.
Key Parameters:
| Parameter | Value |
|---|---|
| Molecular Weight | 389.47 g/mol |
| Solubility | Moderate |
| Predicted pKa | 6.01 |
| Toxicity Potential | Low (in silico predictions suggest minimal toxicity) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen and Methyl Substituents
- 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol (): This analogue replaces the 2-chlorophenyl group with a 5-chloro-2-methylphenyl moiety. The methyl group introduces steric hindrance, slightly increasing the mean σ(C–C) bond length to 0.006 Å compared to the target compound (0.005 Å). Its R factor (0.038) and wR factor (0.082) suggest marginally lower crystallographic precision .
- 2,4-Dichloro-6-[[(2-chlorophenyl)imino]methyl]phenol (–7): Replacing bromine with chlorine reduces molecular weight (367.47 vs. 375.03 g/mol) and alters electronic properties. Bromine’s stronger electron-withdrawing effect in the target compound may enhance Lewis acidity in metal coordination .
Methoxy-Substituted Analogues
- 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol (): The methoxy group at position 2 donates electrons, counteracting bromine’s electron withdrawal. The trifluoromethyl group enhances hydrophobicity, increasing logP (4.0 vs. ~3.5 for the target compound). This compound’s molecular weight (374.16 g/mol) is comparable but exhibits distinct solubility in polar solvents .
- 2-Bromo-6-[(3,4-dimethylphenyl)imino]methyl-4-methoxybenzenol (): With a 3,4-dimethylphenyl group and methoxy substitution, this analogue has a higher molar mass (334.21 g/mol) and reduced polarity.
Fluorinated Analogues
- 4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol (): Fluorine’s electronegativity and small atomic radius create a polarized electronic environment. This compound has a lower molecular weight (332.12 g/mol) and higher topological polar surface area (32.3 Ų) than the target compound, suggesting improved solubility in aqueous media .
- However, its anti-inflammatory activity (e.g., 36% edema inhibition in chlorophenyl analogues) may differ due to fluorine’s unique pharmacokinetic properties .
Catalytic Performance
The target compound’s bromine substituents enhance its ability to act as a ligand in epoxidation reactions. For example, in α-pinene epoxidation, Schiff bases with chlorine substituents (e.g., 2,4-dichloro-6-[[(2-chlorophenyl)imino]methyl]phenol) showed moderate yields, while brominated analogues are hypothesized to improve catalytic turnover due to stronger metal-ligand interactions .
Q & A
What are the optimal synthetic routes for 2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol, and how can reaction conditions affect yield?
The compound is synthesized via Schiff base formation by refluxing 3,5-dibromo-2-hydroxybenzaldehyde with 2-chloroaniline in methanol. Critical parameters include stoichiometric ratios (1:1 molar ratio of aldehyde to amine), reaction time (4–6 hours), and solvent choice (methanol for solubility and stability). Post-reaction cooling and filtration isolate the product. Yield optimization requires careful control of temperature (60–70°C) to avoid decomposition of the imine bond .
How is single-crystal X-ray diffraction (SC-XRD) employed to resolve the molecular structure of this compound?
SC-XRD reveals a monoclinic crystal system (space group C2/c) with unit cell parameters a = 31.603 Å, b = 6.1828 Å, c = 14.890 Å, and β = 102.594°. The structure refinement using SHELXL (via SHELXTL software) achieves R1 = 0.038 and wR2 = 0.082. Key features include intramolecular hydrogen bonding (O–H···N) stabilizing the planar Schiff base moiety and halogen interactions (Br···Br, ~3.5 Å) influencing packing .
How should researchers address contradictions in crystallographic data between different studies?
Discrepancies in bond lengths or angles (e.g., C–N imine bond variations) may arise from differences in refinement software (e.g., SHELXL vs. other suites) or data quality (resolution, R factors). To resolve contradictions:
- Cross-validate with spectroscopic data (FT-IR, NMR).
- Re-refine raw diffraction data using standardized protocols (e.g., SHELX parameterization ).
- Compare thermal displacement parameters (Ueq) to assess disorder or dynamic effects .
What advanced spectroscopic techniques are critical for characterizing electronic transitions in this compound?
- UV-Vis Spectroscopy : Identifies π→π* (aromatic ring) and n→π* (imine) transitions. Solvent polarity shifts (e.g., methanol vs. DMSO) reveal solvatochromism.
- Fluorescence Spectroscopy : Detects emission peaks (~450 nm) influenced by Br/Cl substituents’ heavy atom effect.
- DFT Calculations : Pair with experimental spectra to model frontier molecular orbitals (HOMO-LUMO gaps) .
How does this compound behave in coordination chemistry, and what metal complexes are relevant?
The Schiff base acts as a tridentate ligand (O, N, Br) for transition metals. For example, Mn(II) complexes are synthesized by refluxing the ligand with Mn(OAc)₂ in methanol, followed by pyridine addition to stabilize the metal center. These complexes exhibit paramagnetism (µeff ~5.9 BM) and potential catalytic activity in oxidation reactions .
What computational strategies are recommended for modeling non-covalent interactions in this compound?
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···H, Cl···H contacts) using CrystalExplorer.
- Docking Studies : Simulate binding to biological targets (e.g., enzymes) via AutoDock Vina, leveraging the compound’s planar structure for π-π stacking.
- Molecular Dynamics (MD) : Assess stability in solvent environments (e.g., aqueous vs. lipid bilayers) using GROMACS .
What safety protocols are essential for handling this compound in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
